Molecular Weight and Scaffold Complexity Differentiate Target Compound from Simpler 7‑Trifluoromethyl and 7‑Thienyl Analogs
The target compound (C₁₂H₆F₃N₃O₂S, MW 313.26) possesses both a 5‑thienyl and a 7‑trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid core. The unsubstituted analog 7‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (CAS 869947‑41‑1, C₈H₄F₃N₃O₂, MW 231.13) lacks the 5‑thienyl ring entirely, while the positional isomer 7‑(2‑thienyl)pyrazolo[1,5-a]pyrimidine‑3‑carboxylic acid (CAS 676247‑93‑1, C₁₁H₇N₃O₂S, MW 245.26) contains a thienyl group at the 7‑position instead of the CF₃ group [1]. Moreover, the 2‑carboxylic acid regioisomer 5‑(4‑methoxyphenyl)‑7‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidine‑2‑carboxylic acid (CAS 310451‑80‑0, C₁₅H₁₀F₃N₃O₃, MW 337.25) positions the carboxylic acid handle at C‑2 rather than C‑3 .
| Evidence Dimension | Molecular weight and molecular formula (structural complexity) |
|---|---|
| Target Compound Data | C₁₂H₆F₃N₃O₂S, MW 313.26 (contains both 5‑thienyl and 7‑CF₃; 3‑COOH) |
| Comparator Or Baseline | 869947‑41‑1: C₈H₄F₃N₃O₂, MW 231.13 (no thienyl); 676247‑93‑1: C₁₁H₇N₃O₂S, MW 245.26 (thienyl at 7, no CF₃); 310451‑80‑0: C₁₅H₁₀F₃N₃O₃, MW 337.25 (2‑COOH, 5‑(4‑OCH₃‑Ph)) |
| Quantified Difference | ΔMW: +82.13 Da over 869947‑41‑1 (35.5% heavier); +68.00 Da over 676247‑93‑1 (27.7% heavier); −23.99 Da vs 310451‑80‑0 (7.1% lighter) |
| Conditions | XLogP3 predicted: target compound ~3.1; 869947‑41‑1 ~0.6; 676247‑93‑1 ~1.8; 310451‑80‑0 ~3.4 (calculated using PubChem data) |
Why This Matters
The simultaneous presence of 5‑thienyl and 7‑CF₃ in a 3‑carboxylic acid orientation offers a unique pharmacophoric pattern for kinase ATP‑binding site engagement that cannot be recapitulated by any single simpler analog, making this compound the preferred scaffold for SAR exploration of dual-substituent effects [2].
- [1] PubChem, Compound Summary: CID entries for CAS 869947‑41‑1, 676247‑93‑1, 310451‑84‑4, 310451‑80‑0, and 1784083‑72‑2. View Source
- [2] RSC Advances, 2025, 15, 3756–3828. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. View Source
